Cyclopropyl-d5-boronic acid
Overview
Description
Cyclopropyl-d5-boronic acid is a deuterated boronic acid derivative where the cyclopropyl group is fully deuterated. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its unique structural properties and reactivity. The deuterium atoms can provide insights into reaction mechanisms and metabolic pathways, making it a valuable tool in research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl-d5-boronic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropyl-d5-magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . This method is efficient and provides good yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures are crucial to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl-d5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The cyclopropyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products:
Arylcyclopropanes: Formed through Suzuki-Miyaura coupling.
Cyclopropylboronic Esters: Resulting from oxidation reactions.
Scientific Research Applications
Cyclopropyl-d5-boronic acid has a wide range of applications in scientific research:
Biology: The deuterium atoms can be used in isotope labeling studies to track metabolic pathways and reaction mechanisms.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of cyclopropyl-d5-boronic acid in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling . The deuterium atoms can influence the reaction kinetics and provide insights into the reaction mechanism through kinetic isotope effects.
Comparison with Similar Compounds
Cyclopropylboronic Acid: The non-deuterated analog, which has similar reactivity but lacks the benefits of deuterium labeling.
Cyclobutylboronic Acid: Another boronic acid with a four-membered ring structure, which can undergo similar reactions but has different steric and electronic properties.
Cyclopropylboronic Acid Pinacol Ester: A boronic ester derivative that is more stable and easier to handle compared to the free boronic acid.
Uniqueness: Cyclopropyl-d5-boronic acid is unique due to the presence of deuterium atoms, which provide valuable insights into reaction mechanisms and metabolic pathways. This makes it a powerful tool in research applications where isotope labeling is required.
Properties
IUPAC Name |
(1,2,2,3,3-pentadeuteriocyclopropyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2/i1D2,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVKDFJTYKELLQ-UXXIZXEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])B(O)O)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264145 | |
Record name | Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1850305-91-7 | |
Record name | Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1850305-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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